2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9731664
InChI: InChI=1S/C23H22N4O3S2/c1-30-14-11-24-20-17(21(28)26-12-6-5-9-19(26)25-20)15-18-22(29)27(23(31)32-18)13-10-16-7-3-2-4-8-16/h2-9,12,15,24H,10-11,13-14H2,1H3/b18-15-
SMILES: COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4
Molecular Formula: C23H22N4O3S2
Molecular Weight: 466.6 g/mol

2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC9731664

Molecular Formula: C23H22N4O3S2

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C23H22N4O3S2
Molecular Weight 466.6 g/mol
IUPAC Name (5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H22N4O3S2/c1-30-14-11-24-20-17(21(28)26-12-6-5-9-19(26)25-20)15-18-22(29)27(23(31)32-18)13-10-16-7-3-2-4-8-16/h2-9,12,15,24H,10-11,13-14H2,1H3/b18-15-
Standard InChI Key VSQKPQFTMWEEDP-SDXDJHTJSA-N
Isomeric SMILES COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4
SMILES COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4
Canonical SMILES COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4

Introduction

The compound "2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" is a complex organic molecule with a unique structure that combines elements of pyrido[1,2-a]pyrimidin-4-one, thiazolidine, and phenylethyl moieties. This compound is of interest due to its potential biological activities, which can be explored in various fields such as pharmaceuticals and biotechnology.

Synthesis Methods

The synthesis of "2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" typically involves multi-step reactions. These may include:

  • Condensation Reactions: To form the thiazolidine ring and attach it to the pyrido[1,2-a]pyrimidin-4-one core.

  • Alkylation Reactions: To introduce the 2-phenylethyl and 2-methoxyethylamino groups.

Synthesis Steps

  • Preparation of Thiazolidine Intermediate: This involves reacting a suitable thioamide with a chloroacetic acid derivative in the presence of a base.

  • Formation of Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through condensation reactions involving pyridine and pyrimidine precursors.

  • Coupling Reactions: The thiazolidine intermediate is then coupled to the pyrido[1,2-a]pyrimidin-4-one core, followed by introduction of the phenylethyl and methoxyethylamino groups.

Biological Activities

While specific biological activities of "2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" may not be extensively documented, compounds with similar structures have shown potential in various areas:

  • Antimicrobial Activity: Thiazolidine derivatives have been explored for their antimicrobial properties.

  • Anticancer Activity: Pyrido[1,2-a]pyrimidin-4-one derivatives have been studied for their potential anticancer effects.

  • Neuroprotective Effects: Some related compounds have shown neuroprotective properties.

Biological Activity Table

ActivityPotential Mechanism
AntimicrobialInterference with microbial enzymes or cell wall synthesis
AnticancerInhibition of cell proliferation or induction of apoptosis
NeuroprotectiveAntioxidant effects or modulation of neurotransmitter systems

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